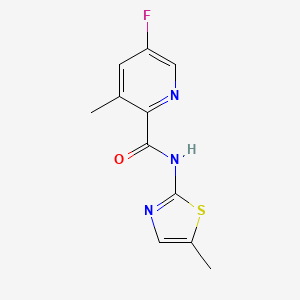

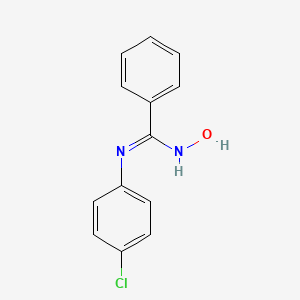

![molecular formula C24H24N2O2S B2522034 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207008-02-3](/img/structure/B2522034.png)

3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound. This class of compounds has been extensively studied due to their potential pharmacological activities. The presence of tert-butyl and methoxyphenyl groups suggests modifications intended to enhance the compound's properties, such as solubility, stability, or biological activity.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been reported in the literature. For instance, the synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives involves the reaction of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the thienopyrimidine core followed by functionalization at the appropriate positions.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thienopyrimidine core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. This core is often modified with various substituents that can influence the compound's conformation and intermolecular interactions. For example, the presence of tert-butyl and methoxy groups can introduce steric hindrance and electron-donating effects, respectively .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. For instance, hydrogen-bonded chains of rings have been observed in closely related compounds, indicating that minor changes in substituents can significantly affect the hydrogen-bonded structures . These interactions are essential for the binding of such compounds to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of tert-butyl and methoxy groups can increase lipophilicity, which may improve membrane permeability and oral absorption . The intramolecular hydrogen bonding observed in some derivatives can also affect solubility and stability . These properties are critical when considering the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activities

A study by Ikuta et al. (1987) synthesized a series of compounds with structures similar to the specified chemical, demonstrating potential anti-inflammatory and analgesic activities, along with dual inhibitory actions on prostaglandin and leukotriene synthesis. Some compounds exhibited comparable anti-inflammatory activities to known drugs, with reduced ulcerogenic effects, suggesting their utility in clinical applications for inflammatory disorders (Ikuta et al., 1987).

Antibacterial and Antifungal Activity

Kahveci et al. (2020) reported on the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including structures closely related to the specified chemical. These compounds were evaluated for their antibacterial and antifungal activities against various strains of bacteria and fungi, revealing significant antifungal activity against Candida species, showcasing their potential as novel antimicrobial agents (Kahveci et al., 2020).

Corrosion Inhibition

Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives, indicating compounds with functional groups akin to the specified chemical, and tested them as corrosion inhibitors for carbon steel in acidic media. These compounds exhibited excellent inhibition efficiency, suggesting their potential application in protecting industrial materials against corrosion (Abdallah et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Tolba et al. (2018) focused on synthesizing new thieno[2,3-d]pyrimidine derivatives with anti-inflammatory and antimicrobial properties. These compounds demonstrated significant activity against bacteria, fungi, and inflammation, highlighting the therapeutic potential of such molecules in treating infections and inflammatory conditions (Tolba et al., 2018).

Eco-friendly Synthesis

Shi et al. (2018) presented a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds structurally related to the target molecule, through a catalytic four-component reaction. This method highlights an eco-friendly and efficient way to synthesize pharmacologically significant compounds, demonstrating the molecule's relevance in sustainable chemical processes (Shi et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits the function of Cyt-bd . This inhibition is expected to disrupt the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and proliferate .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in energy production can lead to the death of the bacteria, thereby exhibiting antimycobacterial activity .

Pharmacokinetics

The compound has been shown to have significant antimycobacterial activity, suggesting that it may have suitable adme properties for this application .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been found to be non-cytotoxic against four cell lines , suggesting that it may have a favorable safety profile.

Action Environment

The compound’s activity against mycobacterium tuberculosis suggests that it may be effective in the environment within which these bacteria thrive .

Propiedades

IUPAC Name |

3-[(4-tert-butylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2S/c1-24(2,3)18-9-5-16(6-10-18)13-26-15-25-21-20(14-29-22(21)23(26)27)17-7-11-19(28-4)12-8-17/h5-12,14-15H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSSKNGXIQCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

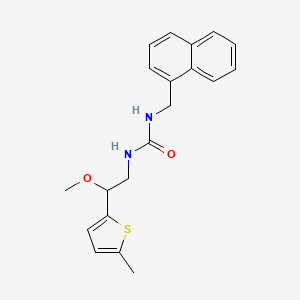

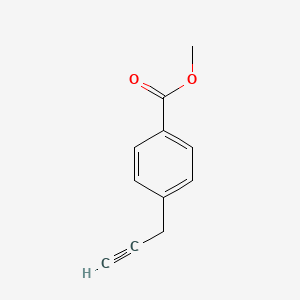

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)

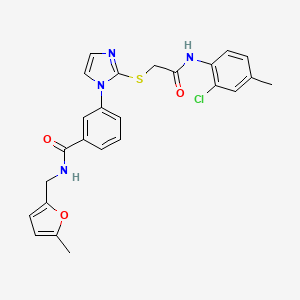

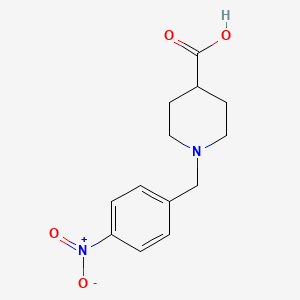

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2521968.png)

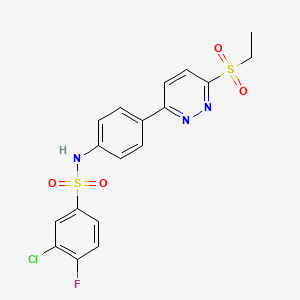

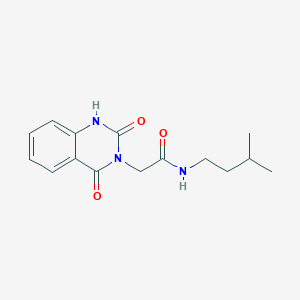

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)

![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)

![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)